molecular formula C10H12BrN5O5 B8817460 8 BrGuo

8 BrGuo

Cat. No.: B8817460
M. Wt: 362.14 g/mol
InChI Key: ASUCSHXLTWZYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoguanosine (8 BrGuo), also known as 8-Bromo-9-(β-D-ribofuranosyl)guanine, is a halogenated nucleoside derivative of guanosine. Its molecular formula is C₁₀H₁₂BrN₅O₅, with a molecular weight of 370.14 g/mol. The compound features a bromine atom substituted at the 8th position of the guanine base, which significantly alters its electronic and steric properties compared to unmodified guanosine .

Properties

IUPAC Name

2-amino-8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUCSHXLTWZYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960600
Record name 8-Bromo-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4016-63-1
Record name 8 BrGuo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8 BrGuo
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromo-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Key Observations

  • DBH/TMSOTf : Enhances bromination efficiency, particularly for purine nucleosides, though reactions often require longer times compared to pyrimidine derivatives .

  • Protecting Groups : Commonly used (e.g., acetyl, TMS) to stabilize intermediates during synthesis .

Biological Activity and Mechanism

8-BrGuo exhibits potent mitogenic effects on B lymphocytes, surpassing its analogs 8-BrGMP and 8-BrcGMP in efficacy .

Mitogenic Effects

  • Potency :

    • 8-BrGuo > 8-BrGMP > 8-BrcGMP in inducing lymphocyte activation .

    • Optimal concentration: 1 mM for 8-BrGuo vs. 10 mM for 8-BrGMP/8-BrcGMP .

  • Kinetics :

    • Acts rapidly, with peak DNA synthesis observed within 24 hours vs. slower responses for other analogs .

Mutation Induction

8-BrGuo primarily induces G → T transversions in DNA, with minor contributions from G → C , G → A , and delG mutations . This suggests a role in oxidative stress-related DNA damage during inflammation.

Structural and Conformational Analysis

Bromination at C-8 alters guanosine’s geometry, favoring the syn-conformation due to steric hindrance between the bromine atom and the sugar moiety .

Feature Unmodified Guanosine 8-BrGuo
Conformation Anti-dominantSyn-preferred
Steric Effects MinimalSignificant (Br atom size)
Electron Delocalization ModerateReduced (Br’s inductive effect)

DNA Repair Mechanisms

8-BrGuo mispairs are repaired by specialized glycosylases:

  • SMUG1 and TDG : Target T:8BrG mismatches .

  • MUTYH : Targets A:8BrG mismatches .

Glycosylase Mismatch Target Repair Activity
SMUG1T:8BrGHigh
TDGT:8BrGModerate
MUTYHA:8BrGModerate

Comparison with Similar Compounds

Key Properties:

  • Purity : Commercial preparations typically achieve ≥95% purity .
  • Applications: 8 BrGuo is widely used in RNA structure studies, antiviral research, and as a mechanistic probe in enzymology due to its ability to disrupt base pairing and stabilize non-canonical RNA conformations.
  • Synthesis: Produced via bromination of guanosine under controlled conditions, often using bromine or N-bromosuccinimide in aqueous or organic solvents .

Comparison with Structurally Similar Compounds

8-Chloroguanosine (8-ClGuo)

  • Structure : Chlorine substitution at the 8th position.
  • Molecular Weight : 325.69 g/mol.
  • Key Differences :
    • Electronegativity : Chlorine (3.0) is less electronegative than bromine (2.8), leading to weaker halogen bonding interactions in RNA.
    • Solubility : Higher water solubility (log S = -2.1) compared to this compound (log S = -2.99) due to smaller atomic size .
    • Biological Activity : Less effective in stabilizing G-quadruplex structures compared to this compound, as observed in telomerase inhibition assays .

8-Iodoguanosine (8-IGuo)

  • Structure : Iodine substitution at the 8th position.
  • Molecular Weight : 417.12 g/mol.
  • Key Differences :
    • Polarizability : Iodine’s larger atomic radius enhances stacking interactions in nucleic acids, making 8-IGuo a preferred choice for X-ray crystallography phasing.
    • Toxicity : Higher cytotoxicity in mammalian cell lines compared to this compound, limiting its therapeutic applications .

7-Deazaguanosine

  • Structure : A nitrogen atom in the guanine ring is replaced with a carbon atom.
  • Functional Contrast :
    • Base Pairing : Disrupts Watson-Crick pairing more severely than this compound, making it unsuitable for RNA stability studies.
    • Antiviral Use : Shows broader-spectrum activity against RNA viruses but lacks the selective inhibition of viral polymerases seen with this compound .

Data-Driven Comparison

Table 1: Physicochemical Properties of Halogenated Guanosine Derivatives

Property This compound 8-ClGuo 8-IGuo
Molecular Weight (g/mol) 370.14 325.69 417.12
log Po/w (XLOGP3) 2.15 1.89 2.78
Solubility (mg/mL) 0.24 0.45 0.12
Bioavailability Score 0.55 0.62 0.48
Purity (%) ≥95 ≥90 ≥98

Research Findings and Mechanistic Insights

  • RNA Structural Studies : this compound’s bromine atom induces unique RNA conformational changes, validated via NMR and cryo-EM, which are critical for studying ribozyme mechanisms .
  • Antiviral Mechanisms: this compound inhibits viral replication by competing with natural guanosine triphosphate (GTP) during RNA synthesis, as demonstrated in vesicular stomatitis virus (VSV) models .
  • Limitations : Lower solubility compared to 8-ClGuo restricts its use in high-concentration assays, necessitating solvent optimization .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing 8-Bromoguanosine with high purity?

  • Methodological Answer :

Synthesis : Brominate guanosine using N-bromosuccinimide (NBS) in a buffered aqueous solution (pH 7–8) at 40–50°C. Monitor reaction progress via thin-layer chromatography (TLC) .

Purification : Employ column chromatography (e.g., silica gel, methanol:chloroform eluent) to isolate 8 BrGuo. Confirm purity using HPLC with UV detection (λ = 254 nm) .

Characterization : Use 1^1H/13^13C NMR to verify bromination at the 8th position of the guanine ring. Mass spectrometry (ESI-MS) should confirm molecular ion peaks (expected m/z: 365.1 [M+H]+^+) .

  • Key Considerations : Reproducibility requires strict control of reaction pH, temperature, and stoichiometric ratios. Document all parameters for peer validation .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

Experimental Design : Prepare aliquots of this compound dissolved in buffers (pH 4–9) and store at –20°C, 4°C, and 25°C. Analyze degradation kinetics via HPLC at 0, 7, 14, and 30 days .

Data Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare degradation rates across conditions to identify optimal storage protocols.

  • Critical Note : Include negative controls (e.g., guanosine without bromine) to distinguish pH-induced degradation from bromine-specific instability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biochemical effects of this compound (e.g., conflicting RNA incorporation efficiencies)?

  • Methodological Answer :

Hypothesis Testing : Design comparative experiments under standardized conditions (e.g., identical RNA polymerases, nucleotide concentrations). Replicate prior studies to isolate variables (e.g., temperature, Mg2+^{2+} ion levels) .

Data Triangulation : Cross-validate results using orthogonal techniques (e.g., radioactive labeling vs. fluorescent tagging for incorporation assays). Apply statistical tests (ANOVA, t-tests) to assess significance of observed differences .

Literature Reconciliation : Systematically review methodologies from conflicting studies to identify overlooked variables (e.g., enzyme batch variability, buffer composition) .

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. How can researchers optimize reaction conditions for high-yield this compound synthesis while minimizing side products?

  • Methodological Answer :

DoE (Design of Experiments) : Use factorial design to test variables: NBS concentration (1–2 eq.), reaction time (2–12 hrs), and temperature (25–60°C). Measure yield via HPLC and side products via LC-MS .

Statistical Modeling : Apply response surface methodology (RSM) to identify optimal parameter combinations. Prioritize factors with the highest impact on yield (e.g., temperature > stoichiometry) .

  • Example Data Table :
NBS (eq.)Temp (°C)Time (hrs)Yield (%)Purity (%)
1.24067895
1.55088593
2.060127288

Q. What methodologies are recommended for studying this compound’s role in RNA structure-function relationships?

  • Methodological Answer :

Incorporation Assays : Use T7 RNA polymerase to synthesize RNA strands with this compound. Analyze incorporation efficiency via PAGE or capillary electrophoresis .

Structural Analysis : Perform X-ray crystallography or cryo-EM on RNA-8 BrGuo complexes to map bromine-induced conformational changes .

Functional Studies : Measure RNA stability (thermal denaturation assays) and ligand-binding affinity (ITC/SPR) to quantify functional impacts .

  • Ethical Consideration : Ensure compliance with institutional biosafety protocols when handling modified nucleotides .

Cross-Cutting Methodological Guidance

Q. How should researchers address data gaps or inconsistencies in this compound-related studies?

  • Methodological Answer :

Iterative Analysis : Re-analyze raw data using alternative statistical models (e.g., Bayesian vs. frequentist approaches) .

Collaborative Validation : Share datasets with independent labs for replication. Use platforms like Zenodo to publish raw spectra, chromatograms, and experimental logs .

  • Framework : Apply the "principal contradiction" analysis to prioritize resolving the most impactful inconsistency first (e.g., conflicting cytotoxicity data over minor spectral shifts) .

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